molecular formula C6H3BrF3NS B1412501 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine CAS No. 1214328-44-5

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine

Cat. No.: B1412501
CAS No.: 1214328-44-5
M. Wt: 258.06 g/mol
InChI Key: CMKAAYISFVYDAM-UHFFFAOYSA-N
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Description

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the fifth position, a mercapto group at the second position, and a trifluoromethyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine typically involves the bromination of 2-mercapto-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, thiolation, and trifluoromethylation, followed by purification to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Mercapto-3-(trifluoromethyl)pyridine
  • 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine is unique due to the presence of both a mercapto group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAAYISFVYDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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